What are the natural sources of naringenin
What are the natural sources of naringenin
An In-depth Technical Guide to the Natural Sources of Naringenin
Introduction
Naringenin (2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a flavanone, a class of flavonoids, that stands as a cornerstone phytochemical in nutraceutical and pharmaceutical research.[1][2] Abundantly found in nature, primarily as its glycosidic derivatives naringin and narirutin, it is responsible for the characteristic bitter taste of grapefruit and other citrus fruits.[3] Beyond its organoleptic properties, naringenin has garnered significant scientific interest due to a plethora of demonstrated biological activities, including potent antioxidant, anti-inflammatory, cardioprotective, and antitumor effects.[1][2][4]
For researchers, scientists, and drug development professionals, a comprehensive understanding of naringenin's natural origins is paramount. This knowledge informs not only the direct isolation and purification of the compound for experimental and therapeutic use but also provides a foundation for agricultural optimization and biotechnological production strategies. This guide provides a detailed exploration of the principal natural sources of naringenin, its biosynthetic pathway in plants, and the critical methodologies for its extraction and quantification, designed to equip scientific professionals with the foundational and practical knowledge required for its study and application.
Part 1: Occurrence and Distribution in Nature
Naringenin is widely distributed throughout the plant kingdom, though its concentration varies significantly between species, cultivars, and even different tissues of the same plant.[3] In its natural state, naringenin is most commonly found not as a free aglycone but conjugated to sugars, forming glycosides. The most prevalent of these are naringin (naringenin-7-rhamnoglucoside) and narirutin (naringenin-7-rutinoside), which must be hydrolyzed by gut microbiota to release the biologically active naringenin aglycone for absorption.[3][5][6]
The primary and most commercially relevant sources of naringenin and its glycosides are:
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Citrus Fruits: This group is the most significant source of naringenin.[7][8][9] Grapefruit (Citrus paradisi), pomelo (Citrus maxima), and sour orange (Citrus aurantium) contain particularly high concentrations.[3][10] The distribution within the fruit is not uniform; the highest levels are typically found in the peel (flavedo and albedo) and pith, with substantially lower amounts in the juice vesicles.[11][12] This distribution is a critical consideration for extraction, as fruit processing byproducts like peels represent a rich and often underutilized source material.
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Tomatoes (Solanum lycopersicum): Tomatoes, particularly the skin of cherry tomatoes, are another important dietary source.[13][14] Interestingly, the bioavailability of naringenin from tomatoes has been shown to increase significantly after cooking, suggesting that processing can enhance its nutritional value.[15][16][17]
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Herbs: Certain herbs are exceptionally rich in naringenin. Greek oregano (Origanum vulgare) and Mexican oregano (Lippia graveolens) have been identified as containing substantial quantities of the aglycone form.[3][18][19]
The following table summarizes the approximate content of naringenin and its primary glycoside, naringin, in various natural sources. It is important to note that these values can fluctuate based on variety, ripeness, growing conditions, and analytical methodology.
| Natural Source | Plant Part | Compound | Reported Content | Reference(s) |
| Grapefruit (C. paradisi) | Peel | Naringin | 2300 µg/mL | [11][12] |
| Grapefruit (C. paradisi) | Juice (White) | Naringin | 16.90 mg/100 mg | [3] |
| Grapefruit (C. paradisi) | Juice | Naringenin | 1.56 mg/100 mL | [18] |
| Pomelo (C. maxima) | Peel | Naringin | 3910 µg/mL | [11][12] |
| Pomelo (C. maxima) | Juice | Naringin | 72.06 - 73.90 mg/L | [20] |
| Sour Orange (C. aurantium) | Fruit | Naringin | 47.1 µg/mL | [11] |
| Lime (C. aurantiifolia) | Skin | Naringin | 517.2 µg/mL | [11][12] |
| Mandarin (C. reticulata) | Peel | Naringin | 0.65 mg/g | [21] |
| Tomato (Cherry) | Fruit (Fresh) | Naringenin Chalcone | 57.8 mg/kg | [13] |
| Tomato (Cherry) | Fruit (Fresh) | Naringin | 649 mg/kg | [13] |
| Tomato Paste | Paste | Naringenin | 3.8 mg per 150g | [7][16] |
| Oregano (Mexican, dried) | Leaf | Naringenin | 370 mg/100g | [18] |
Part 2: Biosynthesis of Naringenin in Plants
The production of naringenin in plants is a well-characterized process occurring via the phenylpropanoid pathway, a central metabolic route responsible for synthesizing thousands of plant secondary metabolites.[22][23] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing naringenin yields in crops or producing it in microbial systems. The synthesis involves a series of enzymatic steps that convert the primary amino acid L-phenylalanine into the flavanone backbone.
The core biosynthetic sequence is as follows:
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Deamination: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid. In some plants, particularly monocots, Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[22]
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Hydroxylation: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, introduces a hydroxyl group onto the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[22]
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CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This is a critical precursor for the next step.[24]
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Chalcone Synthesis: This is the committed step in flavonoid biosynthesis. The enzyme Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form a tetraketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield naringenin chalcone (2',4',6',4-tetrahydroxychalcone).[22][24]
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Isomerization: Finally, the enzyme Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the naringenin chalcone to form (2S)-naringenin, the flavanone product.[22][25]
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